(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16282039
InChI: InChI=1S/C24H23N3O2S2/c1-15(2)14-29-19-9-10-20(16(3)11-19)22-17(12-21-23(28)25-24(30)31-21)13-27(26-22)18-7-5-4-6-8-18/h4-13,15H,14H2,1-3H3,(H,25,28,30)/b21-12-
SMILES:
Molecular Formula: C24H23N3O2S2
Molecular Weight: 449.6 g/mol

(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16282039

Molecular Formula: C24H23N3O2S2

Molecular Weight: 449.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C24H23N3O2S2
Molecular Weight 449.6 g/mol
IUPAC Name (5Z)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H23N3O2S2/c1-15(2)14-29-19-9-10-20(16(3)11-19)22-17(12-21-23(28)25-24(30)31-21)13-27(26-22)18-7-5-4-6-8-18/h4-13,15H,14H2,1-3H3,(H,25,28,30)/b21-12-
Standard InChI Key ADPMKYRATMXDRA-MTJSOVHGSA-N
Isomeric SMILES CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4
Canonical SMILES CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4

Introduction

Structural Characteristics and Physicochemical Properties

Core Architecture and Stereochemical Features

The compound features a 1,3-thiazolidin-4-one core substituted at position 5 with a (Z)-configured methylidene group bridging to a 1-phenyl-3-[2-methyl-4-(2-methylpropoxy)phenyl]-1H-pyrazol-4-yl moiety. The thiazolidinone ring incorporates a thioxo group at position 2, enhancing its electrophilic character and potential for hydrogen bonding. The pyrazole fragment is substituted with a 2-methylpropoxy (isobutoxy) group at the para position of its aryl ring, contributing to lipophilicity and steric bulk .

Table 1: Key Structural Attributes

FeatureDescription
Thiazolidinone core2-Thioxo-1,3-thiazolidin-4-one with (5Z)-methylidene substitution
Pyrazole substituent1-Phenyl-3-[2-methyl-4-(isobutoxy)phenyl]-1H-pyrazole
Stereochemistry(Z)-Configuration at the methylidene bridge
Hydrogen bond acceptors/donorsThioxo (S=O), carbonyl (C=O), pyrazole N-atoms

Synthetic Methodologies

Multi-Step Synthesis via Cyclocondensation

The synthesis of pyrazole-thiazolidinone hybrids typically involves sequential cyclization and coupling reactions. A representative pathway for analogous compounds includes:

  • Thiazolidinone Formation: Reaction of thiourea derivatives with α-haloketones under basic conditions to form the thiazolidinone core .

  • Pyrazole Cyclization: Condensation of hydrazines with 1,3-diketones or their equivalents to construct the pyrazole ring .

  • Knoevenagel Condensation: Coupling of the thiazolidinone with a formyl-substituted pyrazole via base-catalyzed elimination, establishing the (Z)-methylidene bridge .

Recent innovations, such as domino multi-component reactions, have streamlined the synthesis of related hybrids. For example, Hassanin et al. (2024) demonstrated a one-pot four-component reaction involving 3-aminocarbazole, isothiocyanates, ethyl bromoacetate, and formylchromone to yield structurally analogous hybrids in high yields (88–92%) .

CompoundCell Line (IC₅₀, μM)Key Substituents
Analog 4.1 HT-29 (0.42)5-(p-Hydroxybenzylidene)
Hybrid 5b MCF-7 (1.85)Carbazole-thiazolidinone-pyrazole

Enzyme Inhibition and Mechanistic Insights

The compound’s thioxo and carbonyl groups facilitate interactions with enzymatic active sites. Molecular docking studies on related hybrids reveal:

  • Kinase Inhibition: Binding to ATP pockets of tyrosine kinases (e.g., VEGFR-2) via π-π stacking and hydrogen bonding with pyrazole and thiazolidinone moieties .

  • Anti-Inflammatory Action: Suppression of COX-2 and TNF-α production through modulation of NF-κB signaling .

Applications in Drug Discovery and Development

Therapeutic Target Identification

The compound’s dual pharmacophoric architecture positions it as a candidate for multitarget therapies. Preclinical studies highlight its potential in:

  • Oncology: Apoptosis induction via BAX activation and necroptosis inhibition .

  • Antimicrobial Therapy: Disruption of bacterial cell wall synthesis through penicillin-binding protein (PBP) inhibition .

Material Science and Industrial Applications

Beyond biomedicine, the compound’s conjugated π-system and sulfur-rich structure make it a candidate for:

  • Organic Semiconductors: Charge transport layers in photovoltaic devices.

  • Polymer Additives: Antioxidant and UV-stabilizing agents in coatings .

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